5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
This compound is a polycyclic heterocyclic molecule featuring a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione core substituted with 4-bromophenyl, 4-methoxyphenyl, and 2-methylphenyl groups. Its structural complexity arises from the fused pyrrolidine-oxazole-dione system, which imparts conformational rigidity and electronic diversity.
While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., in , and 11) suggest synthetic routes involving cyclocondensation of amino acids or isocyanates with heterocyclic precursors, often catalyzed by acetic anhydride or similar agents .
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O4/c1-15-5-3-4-6-20(15)28-22(16-7-13-19(31-2)14-8-16)21-23(32-28)25(30)27(24(21)29)18-11-9-17(26)10-12-18/h3-14,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBLFULCECQWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these derivatives often fall within a range that suggests potential use as antimicrobial agents in clinical settings .
Anticancer Activity
Several studies have investigated the anticancer potential of oxazole derivatives. The compound has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Notably, compounds with similar structures have shown promise in targeting specific cancer types, suggesting a potential avenue for therapeutic development .
Anti-inflammatory Effects
The anti-inflammatory properties of oxazole derivatives are also noteworthy. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokine production and modulate immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases and could lead to novel therapeutic approaches .
The biological activity of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione may be attributed to several mechanisms:
- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular function and immune responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in target cells, leading to apoptosis and reduced viability in cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxazole derivatives against common pathogens. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with an MIC comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins. These findings highlight its potential as a lead compound for further development in cancer therapeutics .
Study 3: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests its utility in managing inflammatory conditions .
Scientific Research Applications
Synthesis of Methyl 5,7-Dichloroquinoline-6-Carboxylate
The synthesis of methyl 5,7-dichloroquinoline-6-carboxylate typically involves several chemical reactions that modify quinoline derivatives to enhance their biological activity. Various methods have been explored for synthesizing derivatives with improved efficacy against diseases such as malaria and cancer. For instance, ultrasound-assisted click chemistry has been employed to create new 7-chloroquinoline derivatives, demonstrating significant antimicrobial and antitumor activities .
Antimalarial Activity
Methyl 5,7-dichloroquinoline-6-carboxylate exhibits notable antimalarial properties. Research indicates that quinoline derivatives possess the ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown that certain derivatives demonstrate IC50 values lower than 50 μM against resistant strains of P. falciparum, indicating strong antimalarial potential .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Methyl 5,7-dichloroquinoline-6-carboxylate | <50 | Antimalarial |
| 4,7-Dichloroquinoline | <100 | Antimalarial |
| Hydroxychloroquine | <10 | Antimalarial |
Anticancer Properties
The compound has also been studied for its anticancer effects. Quinoline derivatives have shown promise in targeting various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. Specific derivatives have displayed high selectivity and efficacy against these cell lines, with some achieving significant cytotoxicity at low concentrations .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| Methyl 5,7-dichloroquinoline-6-carboxylate | MCF-7 | <20 | High |
| 4-Diamine substituted quinolines | HCT-116 | <30 | Moderate |
| Hydroxychloroquine | HeLa | <15 | High |
Insecticidal Applications
Recent studies have highlighted the insecticidal properties of quinoline derivatives against vectors responsible for transmitting diseases such as malaria and dengue fever. Methyl 5,7-dichloroquinoline-6-carboxylate has shown larvicidal and pupicidal effects, making it a candidate for developing new biocidal agents aimed at controlling mosquito populations .
Case Study 1: Antimalarial Efficacy
A study conducted on a series of synthesized quinoline derivatives demonstrated that methyl 5,7-dichloroquinoline-6-carboxylate exhibited potent activity against chloroquine-resistant strains of P. falciparum. In vivo tests on infected mice revealed significant reductions in parasitemia levels when treated with this compound .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, methyl 5,7-dichloroquinoline-6-carboxylate was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth in MCF-7 cells with minimal toxicity to normal cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Electronic Effects: The target compound’s 4-methoxyphenyl group provides stronger electron-donating effects compared to Analog 1’s dimethylaminophenyl (NMe2: σp = −0.83 vs. OMe: σp = −0.27) . Bromine (σp = +0.23) in the target compound vs. chlorine (σp = +0.23) in Analog 1: similar electronegativity but differing van der Waals radii (Br: 1.85 Å; Cl: 1.75 Å), affecting packing in crystal lattices .
Conformational Rigidity :
- The hexahydro-pyrrolo-oxazole-dione core in the target compound adopts a boat conformation, as seen in Analog 1 (SHELX-refined structures) . In contrast, Analog 3’s isoxazole variant exhibits a chair-like puckering (Cremer-Pople parameters: Q = 0.45 Å, θ = 180°) .
Biological Relevance: While biological data for the target compound are unavailable, Analog 1’s dimethylamino group is associated with enhanced receptor-binding affinity in related heterocycles (e.g., kinase inhibitors) . The bromine in the target compound may improve pharmacokinetic properties via prolonged half-life .
Research Tools and Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
